trans-Chlordane Exhibits Higher In Vitro Cytotoxicity Compared to cis-Chlordane in HepG2 Cells
In a comparative in vitro study using HepG2 human hepatocellular carcinoma cells, trans-chlordane demonstrated greater cytotoxicity than its cis isomer. This finding aligns with the broader trend that trans-isomers of chlordane-related compounds (e.g., trans-nonachlor) exhibit higher toxicity [1]. The study reported that trans-nonachlor was the most toxic compound tested, and specifically noted that trans-isomers were more toxic than their corresponding cis-isomers [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | trans-Chlordane LC50 not explicitly reported in this study excerpt |
| Comparator Or Baseline | cis-Chlordane, trans-Nonachlor |
| Quantified Difference | Qualitative observation that trans-isomers were more toxic than cis-isomers |
| Conditions | HepG2 human liver cell line; in vitro cell culture experiment |
Why This Matters
For toxicology and risk assessment studies, selecting the trans-isomer reference standard ensures that experiments capture the more toxic component, which is critical for establishing conservative safety thresholds and for investigating isomer-specific mechanisms of hepatotoxicity.
- [1] Singh, K., et al. (2019). Development of Biomonitoring Equivalents for chlordane and toxaphene with application to the general Canadian population. Regulatory Toxicology and Pharmacology, 106, 262-269. View Source
